6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of dipyrido-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves a multi-step process. One common method is the condensation reaction between a three-carbon compound and an amidine structure, catalyzed by sodium hydroxide or ethoxide . This reaction forms the pyrimidine ring, which is then fused with pyridine rings through additional cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which 6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar fused ring structure, known for their inhibitory effects on certain enzymes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also feature a fused ring system and have shown potential as enzyme inhibitors.
Uniqueness
6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific functional groups and the arrangement of its fused rings
Properties
CAS No. |
845649-68-5 |
---|---|
Molecular Formula |
C24H25N5O3 |
Molecular Weight |
431.5g/mol |
IUPAC Name |
6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-4-11-28-20(25)18(23(30)26-14-16-7-9-17(32-3)10-8-16)13-19-22(28)27-21-15(2)6-5-12-29(21)24(19)31/h5-10,12-13,25H,4,11,14H2,1-3H3,(H,26,30) |
InChI Key |
KMFCABAJHOHEFI-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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